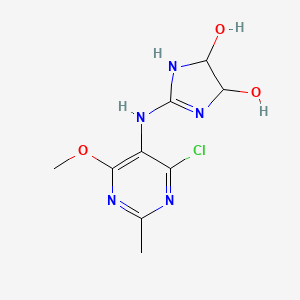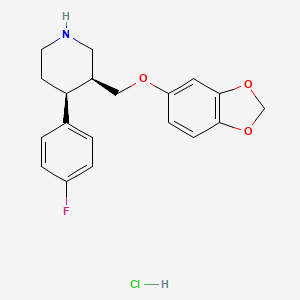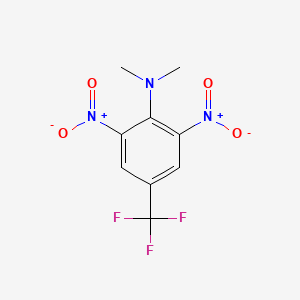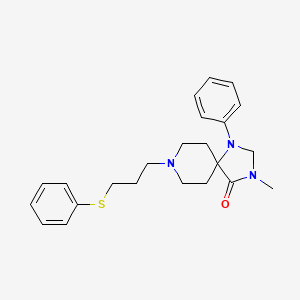
1-Aminomethyl-3-(4-aminophenyl)adamantane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aminomethyl-3-(4-aminophenyl)adamantane dihydrochloride is a compound that belongs to the adamantane family Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity
Vorbereitungsmethoden
The synthesis of 1-Aminomethyl-3-(4-aminophenyl)adamantane dihydrochloride typically involves a multi-step process. One common method is the Friedel-Crafts alkylation reaction, where 1-adamantanol reacts with acetanilide or its analogues, followed by hydrolysis with aqueous sodium hydroxide solution . This method allows for the introduction of the adamantane moiety into the desired structure. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Aminomethyl-3-(4-aminophenyl)adamantane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Aminomethyl-3-(4-aminophenyl)adamantane dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.
Wirkmechanismus
The mechanism of action of 1-Aminomethyl-3-(4-aminophenyl)adamantane dihydrochloride involves its interaction with specific molecular targets. For instance, adamantane derivatives are known to interact with NMDA receptors, which play a role in neurological processes . The compound’s structure allows it to fit into the receptor sites, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-Aminomethyl-3-(4-aminophenyl)adamantane dihydrochloride can be compared with other adamantane derivatives such as:
1,3-Bis(4-aminophenyl)adamantane (ADMDA): Similar in structure but with different substituents, leading to variations in properties and applications.
1,3-Bis(3,5-dimethyl-4-aminophenyl)adamantane (DMADMDA): Contains additional methyl groups, affecting its chemical behavior and physical properties.
1,3-Bis(fluoro-aminophenyl)adamantane (FADMDA): The presence of fluorine atoms introduces unique electronic effects, influencing its reactivity and interactions.
Eigenschaften
CAS-Nummer |
180537-47-7 |
|---|---|
Molekularformel |
C17H26Cl2N2 |
Molekulargewicht |
329.3 g/mol |
IUPAC-Name |
4-[3-(aminomethyl)-1-adamantyl]aniline;dihydrochloride |
InChI |
InChI=1S/C17H24N2.2ClH/c18-11-16-6-12-5-13(7-16)9-17(8-12,10-16)14-1-3-15(19)4-2-14;;/h1-4,12-13H,5-11,18-19H2;2*1H |
InChI-Schlüssel |
ULDKTWPRMYEFES-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)N)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



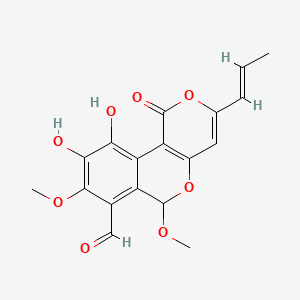

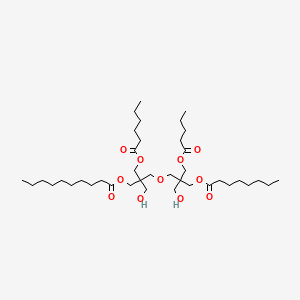

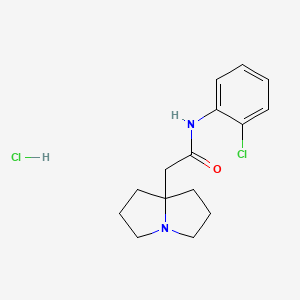
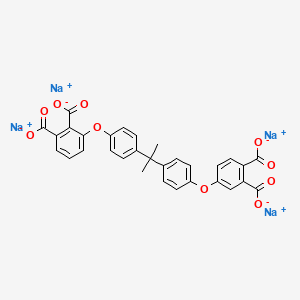
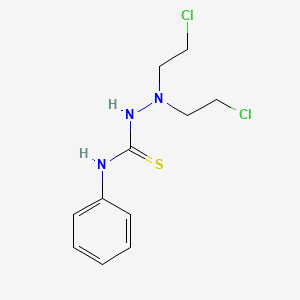
![[(3R)-1-[(2R)-3-[2-[2-[[(2R)-3-[(3R)-3-dodecanoyloxydecoxy]-2-(tetradecanoylamino)propoxy]-hydroxyphosphoryl]oxyethylcarbamoylamino]ethoxy-hydroxyphosphoryl]oxy-2-(tetradecanoylamino)propoxy]decan-3-yl] dodecanoate](/img/structure/B12775363.png)
